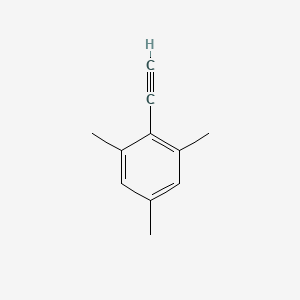

2-ethynyl-1,3,5-trimethylbenzene

Description

The exact mass of the compound 2,4,6-Trimethylphenylacetylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethynyl-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-5-11-9(3)6-8(2)7-10(11)4/h1,6-7H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEPMNWLWNKUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227692 | |

| Record name | 2,4,6-Trimethylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-26-6 | |

| Record name | 2-Ethynyl-1,3,5-trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylphenylacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 769-26-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide on 2-Ethynyl-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of 2-ethynyl-1,3,5-trimethylbenzene, also known as ethynylmesitylene. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols and clear data presentation.

Core Physical and Chemical Properties

This compound is a substituted aromatic alkyne that serves as a valuable building block in organic synthesis. Its physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 210-215 °C | [1] |

| Melting Point | 4 °C | [3] |

| Density | 0.921 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.547 | [1] |

| Flash Point | 83 °C (181.4 °F) | [3] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][5] A typical synthetic approach involves the coupling of an iodo- or bromo-substituted mesitylene (B46885) with a protected acetylene, followed by deprotection.

Experimental Protocol: Two-Step Synthesis via Sonogashira Coupling and Deprotection

This protocol outlines the synthesis of this compound from 1,3,5-tribromobenzene (B165230) and trimethylsilylacetylene (B32187), followed by deprotection of the silyl (B83357) group.

Step 1: Sonogashira Coupling to form 1,3,5-tris((trimethylsilyl)ethynyl)benzene [2]

Materials:

-

1,3,5-tribromobenzene

-

Trimethylsilylacetylene (TMSA)

-

Anhydrous, degassed triethylamine (B128534) (Et₃N)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon atmosphere

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-tribromobenzene (0.953 mmol) in 20 mL of anhydrous, degassed triethylamine.

-

To the solution, add Pd(PPh₃)₂Cl₂ (0.028 mmol) and CuI (0.032 mmol).

-

Stir the suspension for 20 minutes at room temperature.

-

Add trimethylsilylacetylene (7.2 mmol) to the reaction mixture.

-

Heat the mixture to 65 °C and stir for 24 hours.

-

After cooling, filter the reaction mixture to remove solid byproducts.

-

Concentrate the filtrate under vacuum.

-

Purify the crude product by column chromatography on silica (B1680970) gel using hexane as the eluent to yield 1,3,5-tris((trimethylsilyl)ethynyl)benzene.

Step 2: Deprotection to form 1,3,5-triethynylbenzene [2]

Materials:

-

1,3,5-tris((trimethylsilyl)ethynyl)benzene

-

Anhydrous potassium hydroxide (B78521) (KOH)

-

Anhydrous methanol (B129727) (MeOH)

-

Anhydrous tetrahydrofuran (THF)

-

1 N Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

-

Argon atmosphere

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve the silylated intermediate (0.687 mmol) in 2.5 mL of anhydrous THF.

-

Add a solution of anhydrous KOH (6.14 mmol) in 2.5 mL of methanol.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture under vacuum.

-

Add 8.3 mL of 1 N HCl to the residue.

-

Extract the aqueous solution with dichloromethane (3 x 10 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford the final product.

Applications in Organic Synthesis and Drug Discovery

As a terminal alkyne, this compound is a versatile reagent in various organic transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their metabolic stability and ability to form hydrogen bonds.[8]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the click reaction between an alkyne, such as this compound, and an organic azide (B81097).[4][9]

Materials:

-

This compound (alkyne)

-

Organic azide (e.g., benzyl (B1604629) azide)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM)

-

Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM)

-

Buffer solution (e.g., phosphate (B84403) buffer)

-

Appropriate organic solvent if needed (e.g., DMSO/t-butanol)

Procedure:

-

In a suitable reaction vessel, dissolve the alkyne in the chosen buffer or solvent system to the desired concentration.

-

Add the organic azide to the reaction mixture.

-

Prepare a premixed solution of CuSO₄ and the copper-binding ligand.

-

Add the copper/ligand solution to the alkyne/azide mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., 45 °C) for a sufficient time (typically 1 hour or more), monitoring by TLC or LC-MS.

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.

Visualizations

Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow for CuAAC Reaction

The following diagram illustrates a typical laboratory workflow for performing a copper-catalyzed azide-alkyne cycloaddition reaction.

References

- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. rsc.org [rsc.org]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Ethynyl-1,3,5-trimethylbenzene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of 2-ethynyl-1,3,5-trimethylbenzene, a valuable terminal alkyne in organic synthesis and chemical biology. This document details its molecular architecture, outlines a robust synthetic protocol, and explores its utility in the development of novel chemical probes and potential therapeutic agents.

Chemical Structure and Properties

This compound, also known as mesitylacetylene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₂ and a molecular weight of 144.21 g/mol .[1] Its structure features a symmetrically substituted 1,3,5-trimethylbenzene (mesitylene) ring with an ethynyl (B1212043) (-C≡CH) group at the 2-position. This arrangement imparts steric hindrance around the acetylene (B1199291) functionality, which can influence its reactivity and molecular interactions.

The presence of the terminal alkyne is a key feature, making it a versatile building block for carbon-carbon bond formation, particularly in cycloaddition reactions. The trimethylbenzene moiety provides a rigid, lipophilic scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 769-26-6 | [1] |

| Molecular Formula | C₁₁H₁₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Liquid | [2][3] |

| Boiling Point | 210-215 °C | [2][3] |

| Density | 0.921 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.547 | [2][3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4] This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.[4] In this case, 2-bromo-1,3,5-trimethylbenzene (bromomesitylene) is reacted with a protected acetylene source, such as ethynyltrimethylsilane, followed by deprotection of the silyl (B83357) group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling and Deprotection

The following is a representative experimental protocol based on general Sonogashira coupling procedures.[5][6]

Step 1: Sonogashira Coupling of 2-Bromo-1,3,5-trimethylbenzene with Ethynyltrimethylsilane

-

To a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).

-

To this mixture, add diisopropylamine (B44863) (2.0 eq) followed by the dropwise addition of ethynyltrimethylsilane (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,4,6-trimethylphenylethynyl)trimethylsilane.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Step 2: Deprotection of the Trimethylsilyl Group

-

Dissolve the purified (2,4,6-trimethylphenylethynyl)trimethylsilane (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1 v/v).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to afford the final product, this compound. Further purification can be achieved by vacuum distillation.

Spectroscopic Characterization

While specific experimental spectra for this compound were not found in the searched literature, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Multiplicities |

| ¹H NMR | ~6.8-7.0 ppm (s, 2H, Ar-H), ~3.0-3.5 ppm (s, 1H, C≡C-H), ~2.3-2.5 ppm (s, 9H, Ar-CH₃) |

| ¹³C NMR | ~138-140 ppm (Ar-C-CH₃), ~128-130 ppm (Ar-C-H), ~120-125 ppm (Ar-C-C≡), ~80-85 ppm (Ar-C≡C-H), ~75-80 ppm (Ar-C≡C-H), ~20-22 ppm (Ar-CH₃) |

| FTIR | ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch, weak), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2980-2850 cm⁻¹ (Alkyl C-H stretch), ~1600, 1450 cm⁻¹ (Ar C=C stretch) |

Applications in Drug Development and Chemical Biology

The terminal alkyne functionality of this compound makes it a valuable reagent in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This highly efficient and bioorthogonal reaction is widely used in drug discovery and chemical biology for the synthesis of complex molecules and bioconjugates.[8][9]

Use as a Chemical Probe and in Bioorthogonal Chemistry

This compound can be incorporated into small molecules to serve as a chemical probe.[10] The terminal alkyne acts as a "handle" for attaching reporter molecules, such as fluorophores or biotin, via click chemistry. This allows for the visualization and tracking of the probe within biological systems, aiding in the identification of its molecular targets and the elucidation of its mechanism of action.

Caption: Application of this compound in chemical probe development.

Synthesis of Pharmaceutical Intermediates and Inhibitors

The rigid, sterically hindered scaffold of this compound can be utilized in the synthesis of novel pharmaceutical intermediates. The alkyne group provides a reactive site for further elaboration into more complex structures, including heterocyclic systems commonly found in drug molecules. For instance, it can be a precursor in the synthesis of substituted triazines, which have been investigated as inhibitors of signaling pathways like the PI3K/mTOR pathway, implicated in cancer.[11][12]

Caption: Role in the synthesis of bioactive inhibitors.

While no specific signaling pathways directly modulated by this compound itself have been identified in the searched literature, its utility as a synthetic building block allows for the creation of molecules that can target a wide range of biological pathways.

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in drug discovery and chemical biology. Its robust synthesis via the Sonogashira coupling and the reactivity of its terminal alkyne in click chemistry reactions make it an attractive scaffold for the development of chemical probes and novel pharmaceutical intermediates. Further research into the incorporation of this moiety into bioactive molecules will likely expand its applications in targeting various signaling pathways and disease states.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 96 769-26-6 [sigmaaldrich.com]

- 3. This compound 96 769-26-6 [sigmaaldrich.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. miragenews.com [miragenews.com]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethynyl-1,3,5-trimethylbenzene (CAS: 769-26-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-1,3,5-trimethylbenzene, also known as (2,4,6-trimethylphenyl)acetylene or 2-ethynylmesitylene, is a substituted aromatic alkyne with the CAS number 769-26-6. Its unique structure, featuring a sterically hindered terminal alkyne ortho to two methyl groups on a benzene (B151609) ring, imparts distinct reactivity and makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its applications, particularly in the realm of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is insoluble in water but soluble in common organic solvents.[1] The presence of the terminal alkyne functionality makes it a versatile reagent for a variety of coupling and cycloaddition reactions.

| Property | Value | Reference(s) |

| CAS Number | 769-26-6 | |

| Molecular Formula | C₁₁H₁₂ | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 210-215 °C | |

| Melting Point | 2.7-3.5 °C | [3] |

| Density | 0.921 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.547 | |

| Flash Point | 83.88 °C (183.0 °F) |

Synthesis

The most common and efficient method for the synthesis of this compound involves a two-step sequence: a Sonogashira coupling of a halogenated mesitylene (B46885) derivative with a protected acetylene (B1199291) source, followed by deprotection.

Experimental Protocol: Synthesis via Sonogashira Coupling and Deprotection

This protocol outlines the synthesis starting from 2-iodo-1,3,5-trimethylbenzene and ethynyltrimethylsilane, followed by the removal of the trimethylsilyl (B98337) (TMS) protecting group.

Step 1: Sonogashira Coupling to form (2,4,6-Trimethylphenylethynyl)trimethylsilane

A general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne is as follows.[4]

-

Materials:

-

2-Iodo-1,3,5-trimethylbenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N), anhydrous and degassed

-

Anhydrous and degassed solvent (e.g., THF or DMF)

-

Argon or Nitrogen gas for inert atmosphere

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-1,3,5-trimethylbenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

-

Add anhydrous, degassed triethylamine (2.0 equiv) and the chosen solvent.

-

To the stirred solution, add ethynyltrimethylsilane (1.2 equiv) dropwise.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) to afford (2,4,6-trimethylphenylethynyl)trimethylsilane.

-

Step 2: Deprotection of the Trimethylsilyl Group

The TMS group can be readily removed under mild basic conditions.[5]

-

Materials:

-

(2,4,6-Trimethylphenylethynyl)trimethylsilane

-

Potassium carbonate (K₂CO₃)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Water

-

-

Procedure:

-

Dissolve the (2,4,6-trimethylphenylethynyl)trimethylsilane (1.0 equiv) in methanol.

-

Add potassium carbonate (2.0 equiv) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with dichloromethane or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude this compound can be further purified by distillation or column chromatography if necessary.

-

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: A singlet corresponding to the two equivalent aromatic protons is expected in the aromatic region (δ 6.8-7.0 ppm).

-

Methyl Protons: Two singlets are anticipated for the three methyl groups. The two methyl groups ortho to the ethynyl (B1212043) group will be equivalent and appear as one singlet, while the para-methyl group will give a separate singlet. These peaks will likely appear in the range of δ 2.2-2.5 ppm.

-

Alkynyl Proton: A singlet for the terminal acetylenic proton is expected, typically appearing in the range of δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the symmetry of the molecule.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon bearing the ethynyl group, the two carbons bearing the ortho-methyl groups, the two unsubstituted aromatic carbons, and the carbon bearing the para-methyl group.

-

Alkyne Carbons: Two signals for the sp-hybridized carbons of the alkyne will be present, typically in the range of δ 70-90 ppm.

-

Methyl Carbons: Two signals for the methyl carbons, one for the two equivalent ortho-methyl groups and one for the para-methyl group, will appear in the upfield region (δ 20-25 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch.[6]

-

C≡C Stretch: A weak to medium absorption band around 2100-2140 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.[6]

-

Ar-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.[7]

-

C-H Stretch (Alkyl): Strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups.[7]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring C=C stretching.[7]

Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 144. Common fragmentation patterns for aromatic compounds include the loss of a methyl group ([M-15]⁺) leading to a peak at m/z = 129, and potentially the formation of a tropylium (B1234903) ion or related resonance-stabilized cations.[8]

Reactivity and Applications in Drug Development

The terminal alkyne of this compound is the primary site of its reactivity, making it a versatile synthon in organic synthesis and medicinal chemistry.

Click Chemistry

As a terminal alkyne, this compound is an ideal substrate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9][10] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Triazole moieties are prevalent in many pharmaceutical compounds due to their favorable properties, including metabolic stability and ability to participate in hydrogen bonding.[11][12] The mesityl group can serve as a bulky, lipophilic substituent to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Sonogashira Coupling

This compound can itself participate in further Sonogashira coupling reactions with aryl or vinyl halides. This allows for the extension of conjugated systems and the synthesis of more complex molecular architectures that may be of interest in materials science and as scaffolds for drug discovery.[4]

Cycloaddition Reactions

The alkyne moiety can also participate in various cycloaddition reactions, such as the Diels-Alder reaction where it can act as a dienophile, to construct cyclic and polycyclic systems.[13] These reactions provide access to diverse molecular frameworks for the exploration of new chemical space in drug development.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its sterically hindered terminal alkyne provides a handle for a variety of chemical transformations, most notably click chemistry and Sonogashira couplings. The ability to introduce the bulky and lipophilic mesityl group makes this compound particularly interesting for applications in medicinal chemistry, where fine-tuning of molecular properties is crucial for the development of new therapeutic agents. Further exploration of its reactivity and incorporation into novel molecular designs holds significant promise for the advancement of drug discovery and materials science.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. redalyc.org [redalyc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. sciforum.net [sciforum.net]

Ethynylmesitylene: A Spectroscopic and Safety Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and safety considerations for Ethynylmesitylene (2-ethynyl-1,3,5-trimethylbenzene). Due to the limited availability of direct experimental spectral data in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to predict the characteristic spectral features of Ethynylmesitylene. It also outlines the general experimental protocols for acquiring such data and provides essential safety information.

Chemical and Physical Properties

Ethynylmesitylene, also known as (2,4,6-Trimethylphenyl)acetylene or Mesitylacetylene, is an aromatic alkyne. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂ |

| Molecular Weight | 144.21 g/mol |

| Appearance | Colorless to white liquid |

| Boiling Point | 100.6-101.5 °C @ 20 Torr |

| Density | 0.9185 g/cm³ at 25 °C |

| Refractive Index | 1.524 |

| Solubility | Insoluble in water; Miscible with alcohol and acetone. |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethynylmesitylene. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds, such as mesitylene (B46885) and terminal alkynes.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Ethynylmesitylene is expected to be relatively simple due to the molecule's symmetry.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | s | 2H | Aromatic protons (H-3, H-5) |

| ~3.1 | s | 1H | Acetylenic proton (≡C-H) |

| ~2.4 | s | 9H | Methyl protons (-CH₃) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the different carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~138 | Aromatic C-1, C-3, C-5 (substituted) |

| ~128 | Aromatic C-2, C-4, C-6 |

| ~122 | Aromatic C attached to the alkyne |

| ~84 | Acetylenic C-α (C≡C-H) |

| ~77 | Acetylenic C-β (C≡C-H) |

| ~21 | Methyl carbons (-CH₃) |

Predicted IR Spectral Data

The infrared spectrum of Ethynylmesitylene will show characteristic absorption bands for the aromatic ring and the terminal alkyne functional group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | ≡C-H Stretch | Terminal Alkyne |

| ~3030 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Methyl |

| ~2110 | C≡C Stretch | Terminal Alkyne |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~850 | C-H Bend (out-of-plane) | Aromatic (substituted) |

Predicted Mass Spectrometry Data

The mass spectrum of Ethynylmesitylene under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 144 | Molecular ion [M]⁺ |

| 129 | [M - CH₃]⁺ |

| 115 | [M - C₂H₃]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ |

Experimental Protocols for Spectral Analysis

The following are generalized experimental protocols for obtaining NMR, IR, and mass spectra. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethynylmesitylene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure solvent).

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like Ethynylmesitylene, direct injection via a heated probe or gas chromatography (GC-MS) are common methods.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile, thermally stable compounds and provides characteristic fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Ethynylmesitylene.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of Ethynylmesitylene.

Safety Information

While a specific Safety Data Sheet (SDS) for Ethynylmesitylene was not found, based on its structure as a flammable, aromatic compound, the following general safety precautions should be observed.

-

Hazard Classification: Ethynylmesitylene is likely to be classified as a flammable liquid and may cause skin and eye irritation.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment to prevent static discharge.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from oxidizing agents.

-

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Fire Fighting:

-

Use dry chemical, carbon dioxide (CO₂), or foam extinguishers.

-

Water spray can be used to cool containers.

-

Disclaimer: This guide is intended for informational purposes only and is based on predicted data and general chemical safety principles. Always consult a comprehensive and verified Safety Data Sheet (SDS) for the specific compound and follow all institutional safety protocols before handling any chemical.

An In-depth Technical Guide to the 1H NMR Spectrum of 2-ethynyl-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-ethynyl-1,3,5-trimethylbenzene, a key aromatic alkyne intermediate in organic synthesis. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visualization of the molecule's proton environment.

Predicted ¹H NMR Spectral Data

Due to the high symmetry of the this compound molecule, a relatively simple ¹H NMR spectrum is anticipated. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below. These predictions are based on established values for similar aromatic and acetylenic compounds.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | ~ 6.8 - 7.0 | Singlet (s) | 2H |

| Acetylenic CH | ~ 2.5 - 3.1 | Singlet (s) | 1H |

| Methyl CH₃ (ortho) | ~ 2.4 - 2.5 | Singlet (s) | 6H |

| Methyl CH₃ (para) | ~ 2.3 | Singlet (s) | 3H |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Structural Assignment and Proton Environment

The structure of this compound features a symmetrically substituted benzene (B151609) ring. This symmetry leads to chemical equivalency among certain protons, simplifying the resulting ¹H NMR spectrum. The following diagram illustrates the distinct proton environments in the molecule.

Caption: Molecular structure of this compound showing distinct proton environments.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents can be used, but may result in different chemical shifts.[1]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good resolution.

-

Solvent: CDCl₃

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample. More scans may be necessary for dilute samples.

-

-

Processing Parameters:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks to determine the relative ratios of the different protons.

-

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression from sample preparation to final data interpretation.

Caption: Workflow for ¹H NMR analysis of this compound.

This comprehensive guide provides the necessary information for researchers and professionals to understand, acquire, and interpret the ¹H NMR spectrum of this compound. The provided data and protocols are foundational for the characterization of this important chemical compound.

References

- 1. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Mesitylene - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the 13C NMR of (2,4,6-Trimethylphenyl)acetylene

This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of (2,4,6-trimethylphenyl)acetylene, also known as mesitylacetylene. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected chemical shifts, presents a standardized experimental protocol for data acquisition, and visualizes the structural relationships of the carbon environments.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of (2,4,6-trimethylphenyl)acetylene is predicted based on the known spectral data of its constituent fragments, mesitylene (B46885) and phenylacetylene, as well as established substituent effects in 13C NMR spectroscopy. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. Specifically, the three methyl groups will produce a single signal, and the aromatic carbons will show distinct signals corresponding to their unique chemical environments.

| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Carbon Type |

| C1 (ipso-acetylenic) | ~122 | Quaternary Aromatic |

| C2, C6 | ~139 | Quaternary Aromatic |

| C3, C5 | ~128 | Tertiary Aromatic (CH) |

| C4 | ~140 | Quaternary Aromatic |

| C7, C8, C9 (Methyl) | ~21 | Primary Alkyl (CH3) |

| Cα (Acetylenic) | ~93 | Acetylenic |

| Cβ (Acetylenic) | ~80 | Acetylenic |

Note: These are predicted values and may vary slightly based on experimental conditions such as solvent and concentration.

Standardized Experimental Protocol for 13C NMR Spectroscopy

The following protocol provides a detailed methodology for acquiring the 13C NMR spectrum of (2,4,6-trimethylphenyl)acetylene.

1. Sample Preparation:

-

Weigh approximately 20-50 mg of (2,4,6-trimethylphenyl)acetylene.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, Benzene-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tune and match the 13C probe to the correct frequency.

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

-

Experiment: Standard proton-decoupled 13C NMR experiment.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is generally sufficient to cover the expected chemical shifts for most organic molecules.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which have longer relaxation times.

-

Number of Scans: Depending on the sample concentration, the number of scans can range from 128 to 1024 or more to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Apply a baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the signals (note: integration in proton-decoupled 13C NMR is not always quantitative).

-

Peak pick to identify the chemical shifts of the signals.

Visualization of Carbon Environments

The following diagrams illustrate the logical relationships and expected chemical shift regions for the carbon atoms in (2,4,6-trimethylphenyl)acetylene.

Caption: Molecular structure and predicted 13C NMR regions.

The following workflow outlines the general steps for 13C NMR analysis.

A Technical Guide to the Safe Handling of 2-Ethynyl-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety and handling information for 2-ethynyl-1,3,5-trimethylbenzene (CAS No. 769-26-6). The content is intended to support risk assessment and the implementation of safe laboratory practices.

Chemical and Physical Properties

This compound, also known as (2,4,6-trimethylphenyl)acetylene or 2-ethynylmesitylene, is a combustible liquid.[1][2][3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂ | |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 210-215 °C | [1][3] |

| Melting Point | 2.7-4 °C | [3][5][6] |

| Density | 0.9185 - 0.921 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D 1.547 | [1] |

| Flash Point | 83.88 °C (183.0 °F) | [1][3] |

| Storage Temperature | 2-8°C, under nitrogen | [1] |

Hazard Identification and Classification

This chemical is classified as causing serious eye irritation.[1][7] The GHS classification and associated precautionary statements are detailed below.

| Category | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statement | H319 | Causes serious eye irritation.[1][7] |

| Precautionary Statement (Prevention) | P264 | Wash hands thoroughly after handling.[1][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][7] | |

| Precautionary Statement (Response) | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] |

Safe Handling and Storage

Handling:

-

Handle in a well-ventilated place.

-

Wear suitable personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin and eyes.[7]

-

Avoid the formation of aerosols.[7]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Recommended storage temperature is between 2-8°C.[1]

-

Store under an inert atmosphere, such as nitrogen, to prevent degradation.

-

Keep away from incompatible materials such as strong oxidizing agents.

Toxicological Information

There is a notable lack of specific toxicological data for this compound in publicly available literature. No studies on its cytotoxicity, biological activity, metabolic pathways, or specific signaling pathway interactions were identified.

However, data is available for the related compound 1,3,5-trimethylbenzene (mesitylene) . While this information can provide some context, it is crucial to recognize that the addition of the ethynyl (B1212043) group can significantly alter the toxicological profile. Therefore, the following summary for 1,3,5-trimethylbenzene should be considered with caution and not as a direct substitute for data on this compound.

Studies on 1,3,5-trimethylbenzene have indicated that it can be irritating to the eyes, skin, and respiratory tract.[8] Inhalation exposure in animal studies has been associated with effects on the central nervous system.[9] The main metabolic pathway for trimethylbenzenes involves the oxidation of a methyl group to a dimethylbenzoic acid, which is then conjugated and excreted.[10]

A definitive safety assessment of this compound requires specific toxicological testing of the compound itself.

Experimental Protocols

The hazard classifications for this compound are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This protocol is relevant to the H319 "Causes serious eye irritation" classification.

Objective: To determine the potential for a test substance to produce irritation or corrosion when applied to the eye.

Methodology Summary:

-

Animal Model: The albino rabbit is the recommended test animal.[1]

-

Pre-Test Examination: Both eyes of the animal are examined for any pre-existing irritation or defects within 24 hours before the test.[1]

-

Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[1][2]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[2] Observations are scored for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

-

Washout: The eyes are generally not washed out for at least 24 hours after instillation, unless immediate corrosive effects are noted.[1]

-

Data Analysis: The severity and reversibility of the observed ocular lesions are evaluated to classify the substance's irritation potential.

In modern practice, a weight-of-the-evidence approach is strongly encouraged, including the use of validated in-vitro or ex-vivo test methods to reduce or replace animal testing.[1][5]

Flash Point Determination

The "Combustible liquid" classification is based on the flash point of the substance. A common method for this is the closed-cup method.

Objective: To determine the lowest temperature at which the vapor of a liquid can ignite in the presence of an ignition source.

Methodology Summary (General Closed-Cup Method):

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag) is used. The apparatus consists of a cup to hold the sample, a lid with ports for a thermometer and an ignition source, and a heating mechanism.

-

Sample Preparation: The test cup is filled with the sample to a specified level.

-

Heating: The sample is heated at a slow, constant rate.

-

Ignition Test: At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space of the cup.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash.

Safety Assessment and Handling Workflow

The following diagram illustrates a logical workflow for the safety assessment and handling of a chemical like this compound.

Caption: Workflow for chemical safety assessment and handling.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. download.basf.com [download.basf.com]

- 4. oecd.org [oecd.org]

- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. scribd.com [scribd.com]

- 8. dekra.com.cn [dekra.com.cn]

- 9. Assessment of long-term neurotoxic effects of exposure to mesitylene (1,3,5-trimethylbenzene) based on the analysis of selected behavioral responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Stability and Storage of Ethynylmesitylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethynylmesitylene. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from analogous arylacetylenes, such as phenylacetylene (B144264) and its derivatives, to establish a scientifically grounded framework for its handling and storage. The document details potential degradation pathways including thermal decomposition, polymerization, oxidation, and photodegradation. It outlines recommended storage conditions to mitigate these risks and provides detailed, hypothetical experimental protocols for researchers to generate specific stability data for ethynylmesitylene.

Introduction

Ethynylmesitylene (2,4,6-trimethylphenylacetylene) is a terminal alkyne bearing a sterically hindered mesityl group. This structural feature imparts unique reactivity and potential stability characteristics compared to simpler arylacetylenes like phenylacetylene. Its applications in organic synthesis, materials science, and pharmaceutical development necessitate a thorough understanding of its stability profile to ensure experimental reproducibility, safety, and the integrity of stored materials. This guide aims to provide in-depth technical information on the stability and optimal storage conditions for ethynylmesitylene.

Predicted Stability Profile

Thermal Stability

Arylacetylenes are known to be thermally robust. However, at elevated temperatures, they can undergo decomposition and polymerization.

Key Considerations:

-

Decomposition: The primary thermal degradation pathway for many organic compounds is through free-radical mechanisms[6]. For ethynylmesitylene, this could involve the cleavage of the C-H bond of the acetylenic group or C-C bonds of the methyl groups.

-

Polymerization: Phenylacetylene and its derivatives are known to polymerize upon heating[7][8][9][10][11]. The steric hindrance provided by the mesityl group in ethynylmesitylene may increase the activation energy for polymerization, potentially rendering it more stable than unhindered arylacetylenes at moderate temperatures.

Analogous Compound Data: A study on phenylacetylene functionalized silicon nanoparticles using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) indicated that degradation begins after the solid-liquid phase transition at 445 K (172 °C)[12]. Phenylacetylene-capped polyimide resins have shown initial decomposition temperatures above 500 °C, indicating excellent thermal stability of the phenylacetylene moiety within a polymer matrix[13].

| Compound | Technique | Observed Thermal Event | Temperature (°C) | Reference |

| Phenylacetylene functionalized Si Nanoparticles | DSC/TGA | Onset of degradation | ~172 | [12] |

| Phenylacetylene-capped Polyimide Resins | TGA | Initial decomposition | >500 | [13] |

Table 1: Thermal Stability Data for Phenylacetylene Analogs.

Photochemical Stability

Arylacetylenes can be sensitive to light, particularly in the UV region. Photochemical reactions can lead to isomerization, polymerization, or degradation.

Key Considerations:

-

The photochemistry of diphenylacetylene (B1204595) (tolane), a related compound, has been studied, revealing complex behavior dependent on molecular geometry and external conditions[14][15][16][17]. Exposure to UV light can populate excited states that may lead to unintended reactions.

Chemical Stability: Oxidation and Hydrolysis

Oxidation:

-

Terminal alkynes can be susceptible to oxidation, especially in the presence of catalysts or initiators. The oxidative coupling of phenylacetylene is a known reaction that forms diphenyldiacetylene[18]. While spontaneous oxidation by atmospheric oxygen at room temperature is generally slow for pure arylacetylenes, it can be accelerated by impurities, light, and heat.

Hydrolysis:

-

The ethynyl (B1212043) group is generally stable to hydrolysis under neutral conditions. However, in the presence of strong acids or bases, or certain metal catalysts, hydration of the triple bond to form a ketone (in this case, 2,4,6-trimethylacetophenone) can occur[19]. Given that rhodium(I) complexes, which are used in the polymerization of phenylacetylenes, show low sensitivity to hydrolysis, it suggests that the alkyne itself is not readily hydrolyzed[20].

Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended to maximize the shelf-life of ethynylmesitylene.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C (refrigerated). For long-term storage, consider storage at -20 °C. | To minimize thermal degradation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |

| Light | Store in an amber or opaque vial, protected from light. | To prevent photochemical reactions. |

| Container | Use a tightly sealed, clean, and dry glass container. Ensure compatibility of the container material with organic compounds[21][22][23]. | To prevent contamination and degradation from moisture or air ingress. |

| Purity | Store in a high-purity state. | Impurities can catalyze decomposition or polymerization. |

Experimental Protocols for Stability Assessment

To obtain specific stability data for ethynylmesitylene, the following experimental protocols are proposed.

Thermal Stability Analysis

Objective: To determine the decomposition temperature and identify thermal transitions.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of ethynylmesitylene into a clean TGA or DSC pan.

-

Instrumentation: Use a calibrated TGA-DSC instrument.

-

TGA Protocol:

-

Heat the sample from ambient temperature to 600 °C at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen at 50 mL/min)[7].

-

Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of decomposition.

-

-

DSC Protocol:

-

Perform a heat-cool-reheat cycle to observe phase transitions and potential polymerization exotherms[24].

-

Heat the sample from ambient temperature to a temperature below the expected decomposition point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Cool the sample back to ambient temperature at a controlled rate.

-

Reheat the sample to observe any changes in the thermal profile.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).

-

From the DSC curve, identify melting points, glass transitions, and any exothermic events that could indicate polymerization or decomposition[25].

-

Photostability Testing

Objective: To assess the impact of light exposure on the stability of ethynylmesitylene.

Methodology: Controlled Light Exposure and Purity Analysis

-

Sample Preparation: Prepare solutions of ethynylmesitylene in a photochemically inert solvent (e.g., acetonitrile) in clear and amber vials. A solid sample can also be spread thinly in a transparent container.

-

Exposure:

-

Expose the samples in the clear vials to a controlled light source that mimics daylight (e.g., a xenon lamp) for a defined period.

-

Keep the amber vials as dark controls.

-

-

Analysis:

-

At specified time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the samples for purity and the formation of degradation products using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS)[26][27].

-

-

Data Analysis:

-

Compare the chromatograms of the exposed and control samples to identify any new peaks corresponding to degradation products.

-

Quantify the decrease in the peak area of ethynylmesitylene over time to determine the rate of photodegradation.

-

Long-Term Stability Study

Objective: To determine the shelf-life of ethynylmesitylene under recommended storage conditions.

Methodology: Real-Time and Accelerated Stability Testing

-

Sample Preparation: Aliquot pure ethynylmesitylene into several vials under an inert atmosphere and seal them.

-

Storage Conditions:

-

Testing Intervals:

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for real-time; 0, 1, 3, 6 months for accelerated), remove a vial from each storage condition.

-

-

Analysis:

-

Analyze the sample for purity using a validated analytical method (e.g., HPLC or GC). Assess physical properties such as appearance and color.

-

-

Data Analysis:

-

Plot the purity of ethynylmesitylene as a function of time for each storage condition.

-

Use the data from the accelerated study to predict the long-term stability at the recommended storage temperature using models such as the Arrhenius equation[30].

-

Visualization of Workflows

Thermal Stability Analysis Workflow

Caption: Workflow for determining the thermal stability of ethynylmesitylene.

Long-Term Stability Study Logic

Caption: Logical flow for a long-term stability study of ethynylmesitylene.

Conclusion

While direct, quantitative stability data for ethynylmesitylene is limited, a conservative approach to its storage and handling is recommended based on the known properties of analogous arylacetylenes. The primary degradation pathways to consider are thermal decomposition, polymerization, and to a lesser extent, oxidation and photodegradation. Storing ethynylmesitylene at refrigerated temperatures, under an inert atmosphere, and protected from light will significantly enhance its shelf-life. The experimental protocols outlined in this guide provide a framework for researchers to generate specific stability data, ensuring the quality and reliability of this important chemical compound in their research and development activities.

References

- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 2. stpeters.co.in [stpeters.co.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]

- 10. zaguan.unizar.es [zaguan.unizar.es]

- 11. Well-Controlled Living Polymerization of Phenylacetylenes in Water: Synthesis of Water-Soluble Stereoregular Telechelic Poly(phenylacetylene)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 18. Oxidative coupling of phenylacetylene by a di-copper(II) complex of a macrocyclic ligand and the X-ray structure of a tetra-copper(I) phenylacetylide complex - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. Chemical Compatibility | Entegris [entegris.com]

- 22. Container Compatibility | Office of Public Safety & Emergency Management [safety.pitt.edu]

- 23. researchgate.net [researchgate.net]

- 24. thermalsupport.com [thermalsupport.com]

- 25. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. agilent.com [agilent.com]

- 27. benchchem.com [benchchem.com]

- 28. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Correlation of long-term storage and accelerated stability tests (Conference) | OSTI.GOV [osti.gov]

- 30. youtube.com [youtube.com]

Technical Guide: Solubility of 2-Ethynyl-1,3,5-trimethylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 2-ethynyl-1,3,5-trimethylbenzene (also known as 2-ethynylmesitylene). Due to the scarcity of published quantitative solubility data for this specific compound, this guide focuses on its physicochemical properties to predict solubility behavior and presents a detailed, standardized experimental protocol for its determination. This allows research and development professionals to generate precise solubility data tailored to their specific applications and solvent systems.

Introduction

This compound is an aromatic hydrocarbon featuring a terminal alkyne group attached to a mesitylene (B46885) (1,3,5-trimethylbenzene) ring. Its unique structure makes it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and analytical method development.

This guide summarizes the known physicochemical properties of the compound and provides a robust experimental protocol based on the widely accepted shake-flask method for determining its solubility.

Compound Profile

-

IUPAC Name: this compound

-

Synonyms: 2-Ethynylmesitylene, Mesitylacetylene, (2,4,6-Trimethylphenyl)acetylene[1]

-

CAS Number: 769-26-6

-

Molecular Formula: C₁₁H₁₂

-

Molecular Weight: 144.21 g/mol [2]

Physicochemical Properties & Predicted Solubility

While specific quantitative solubility data is not widely published, the compound's physical and chemical properties provide a strong basis for predicting its behavior in different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Liquid at room temperature | |

| Density | ~0.921 g/mL at 25 °C | |

| Boiling Point | 210-215 °C | [1] |

| Melting Point | ~3-4 °C | [1][3] |

| Refractive Index | ~1.547 at 20 °C | |

| XLogP3 | 3.3 | [2] |

The structure of this compound is predominantly nonpolar, consisting of a benzene (B151609) ring substituted with three methyl groups and an ethynyl (B1212043) group. The high octanol-water partition coefficient (XLogP3 = 3.3) further indicates its lipophilic and hydrophobic nature.

Based on the principle of "like dissolves like," the compound is expected to exhibit:

-

High solubility in nonpolar or weakly polar organic solvents such as toluene, hexanes, diethyl ether, and chlorinated solvents (e.g., dichloromethane).

-

Moderate solubility in polar aprotic solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate.

-

Low solubility in polar protic solvents such as ethanol, methanol, and especially water.

Quantitative Solubility Data

As of this review, specific quantitative solubility data for this compound in common organic solvents is not available in peer-reviewed literature or public databases. The following table is provided as a template for researchers to populate with experimentally determined values using the protocol outlined in Section 4.

Table 2: Experimentally Determined Solubility of this compound (Template)

| Solvent | Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 0.1 | |||

| Toluene | 2.4 | |||

| Dichloromethane | 3.1 | |||

| Diethyl Ether | 2.8 | |||

| Tetrahydrofuran (THF) | 4.0 | |||

| Acetone | 5.1 | |||

| Ethyl Acetate | 4.4 | |||

| Acetonitrile | 5.8 | |||

| Ethanol | 4.3 | |||

| Methanol | 5.1 | |||

| Water | 10.2 |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4][5] It involves creating a saturated solution by agitating an excess of the solute in the solvent for an extended period until equilibrium is reached.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity, HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 5-10 mg).

-

Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

-

Securely seal the vial with a PTFE-lined cap to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. For thermodynamic solubility, this typically requires 24 to 72 hours.[4] Preliminary experiments can determine the minimum time needed to achieve a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least one hour to let undissolved solids settle.

-

To ensure complete removal of solid material, centrifuge the vials at high speed.[4][6]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.[4][6]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of this compound with known concentrations.

-

Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Report the average solubility and standard deviation from the replicate measurements.

-

Conclusion

While published quantitative data on the solubility of this compound is limited, its physicochemical properties strongly suggest it is a nonpolar compound with high solubility in nonpolar organic solvents. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a reliable and standardized method for generating this critical data. The accompanying workflow diagram and data table template serve as practical tools for researchers in their experimental design and data management.

References

- 1. This compound | 769-26-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. echemi.com [echemi.com]

- 3. This compound [stenutz.eu]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Theoretical Properties of 2-Ethynyl-1,3,5-trimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract